molecular formula C12H10BrNO3S B2756748 (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 338393-56-9

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2756748
CAS No.: 338393-56-9
M. Wt: 328.18
InChI Key: HDDHOMLQVWWQIW-POHAHGRESA-N
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Description

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a (5-bromo-2-ethoxyphenyl)methylidene substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

  • Step 1: Preparation of 5-bromo-2-ethoxybenzaldehyde

    • React 5-bromo-2-ethoxytoluene with a suitable oxidizing agent (e.g., potassium permanganate) to obtain 5-bromo-2-ethoxybenzaldehyde.
  • Step 2: Knoevenagel Condensation

    • Mix 5-bromo-2-ethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol).
    • Heat the reaction mixture under reflux conditions for several hours.
    • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • (5Z)-5-[(5-methyl-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • (5Z)-5-[(5-fluoro-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine substituent can influence the compound’s electronic properties, making it a valuable scaffold for further chemical modifications and biological evaluations.

Biological Activity

The compound (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its diverse biological activities. Thiazolidine-2,4-dione derivatives are known for their potential in medicinal chemistry, particularly in the development of agents targeting various diseases, including cancer and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

The molecular formula of the compound is C15H14BrN2O3S , with a molecular weight of 368.25 g/mol . Its structure includes a thiazolidine ring fused with a bromo-substituted phenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H14BrN2O3S
Molecular Weight368.25 g/mol
IUPAC NameThis compound
CAS Number[to be determined]

Anticancer Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative similar to our compound was tested against the NCI-H292 human lung carcinoma cells, showing an IC50 value of 1.26 µg/mL , indicating potent cytotoxicity. The mechanism involved apoptosis induction characterized by phosphatidylserine externalization and mitochondrial depolarization .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. Compounds derived from thiazolidine-2,4-dione have shown promising tyrosinase inhibitory activity. One study reported that a related thiazolidine compound exhibited an IC50 of 11.2 µM , outperforming kojic acid (IC50 = 15.6 µM), making it a potential candidate for cosmetic applications aimed at reducing hyperpigmentation .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain modifications on the thiazolidine ring enhanced antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions displayed improved efficacy compared to standard drugs like ciprofloxacin .

The biological activities of thiazolidine derivatives are often attributed to their ability to interact with specific biological targets:

  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways.
  • Enzyme Inhibition : Competitive or non-competitive inhibition of tyrosinase leading to reduced melanin synthesis.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Table 2: Biological Activities and IC50 Values

Activity TypeTarget Cell Line/OrganismIC50 ValueReference
CytotoxicityNCI-H292 (lung cancer)1.26 µg/mL
Tyrosinase InhibitionB16F10 cells11.2 µM
AntimicrobialVarious bacteriaVaries by strain

Case Study 1: Lung Cancer Treatment

In a controlled study, the compound was administered to NCI-H292 cells, resulting in significant apoptosis and reduced cell viability. The study highlighted the selective cytotoxicity towards cancer cells while sparing normal peripheral blood mononuclear cells (PBMC), suggesting a favorable safety profile for potential therapeutic use .

Case Study 2: Skin Whitening Agents

A series of thiazolidine derivatives were synthesized and tested for their ability to inhibit tyrosinase activity in B16F10 melanoma cells. The most effective compound demonstrated a strong inhibitory effect comparable to established agents like kojic acid, indicating its potential as a skin-whitening agent .

Properties

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S/c1-2-17-9-4-3-8(13)5-7(9)6-10-11(15)14-12(16)18-10/h3-6H,2H2,1H3,(H,14,15,16)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDHOMLQVWWQIW-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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